1,5-Dimethoxy-2,4-dimethylbenzene

Description

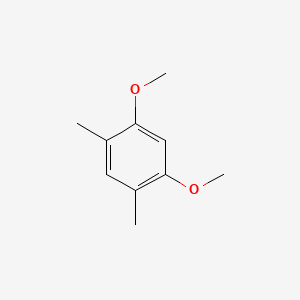

1,5-Dimethoxy-2,4-dimethylbenzene is a disubstituted benzene derivative featuring two methoxy (-OCH₃) groups at the 1- and 5-positions and methyl (-CH₃) groups at the 2- and 4-positions. The methoxy groups are electron-donating via resonance, while the methyl groups exert a mild electron-donating inductive effect. This combination confers moderate polarity, influencing solubility in polar solvents like ethanol or acetone. Applications may include intermediates in organic synthesis or materials science due to its stable aromatic framework.

Properties

IUPAC Name |

1,5-dimethoxy-2,4-dimethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-7-5-8(2)10(12-4)6-9(7)11-3/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPCGVOJZFDZOGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001299787 | |

| Record name | 1,5-Dimethoxy-2,4-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001299787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24953-82-0 | |

| Record name | 1,5-Dimethoxy-2,4-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24953-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Dimethoxy-2,4-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001299787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethoxy-2,4-dimethylbenzene can be synthesized through various methods, including electrophilic aromatic substitution reactions. One common method involves the methylation of 1,5-dimethoxybenzene using methyl iodide (CH3I) in the presence of a strong base like potassium carbonate (K2CO3). The reaction is typically carried out under reflux conditions to ensure complete methylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalytic systems to enhance the efficiency and yield of the reaction. Catalysts such as aluminum chloride (AlCl3) or other Lewis acids can be employed to facilitate the methylation process. The reaction conditions are optimized to achieve high purity and yield, making the compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethoxy-2,4-dimethylbenzene undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups (-OH).

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

Oxidation: Formation of quinones or carboxylic acids.

Reduction: Formation of dimethylhydroquinone.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Organic Synthesis

Intermediate in Synthesis:

1,5-Dimethoxy-2,4-dimethylbenzene is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it a valuable building block in organic chemistry.

Pharmaceutical Applications:

The compound is involved in synthesizing pharmaceutical agents. Its derivatives can be modified to enhance biological activity or selectivity for specific targets in drug design. For instance, it can serve as a precursor for synthesizing compounds with potential therapeutic effects.

Material Science

Polymeric Materials:

In material science, this compound is explored for creating polymeric materials. Its structure allows for the formation of polymeric Schiff bases through polycondensation reactions with aliphatic or aromatic diamines. These materials exhibit interesting electrical and mechanical properties suitable for various applications.

Electroactive Polymers:

The compound has been investigated for its potential use in electroactive polymers. These materials can undergo significant changes in their electrical properties upon the application of an electric field, making them suitable for applications in sensors and actuators.

Case Study 1: Synthesis of Polymeric Schiff Bases

A study demonstrated the synthesis of polymeric Schiff bases using this compound as a reactant. The reaction involved aliphatic diamines and resulted in materials with enhanced conductivity and stability under varying environmental conditions. This research highlights the compound's versatility as a precursor in developing advanced materials for electronic applications.

Case Study 2: Pharmaceutical Development

Research focused on modifying this compound to create new pharmaceutical compounds targeting specific receptors in the body. The derivatives exhibited improved binding affinity and selectivity compared to existing drugs. This case underscores the compound's significance in drug discovery and development processes.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Intermediate for synthesizing complex organic molecules and pharmaceuticals |

| Material Science | Used in creating polymeric Schiff bases with electrical and mechanical properties |

| Electroactive Polymers | Potential use in sensors and actuators due to changes in electrical properties |

Mechanism of Action

The mechanism of action of 1,5-dimethoxy-2,4-dimethylbenzene involves its interaction with various molecular targets and pathways. The methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s aromatic nature allows it to engage in π-π interactions with other aromatic systems, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Electronic Properties

The following table summarizes key structural and electronic differences between 1,5-Dimethoxy-2,4-dimethylbenzene and its analogs:

| Compound Name | Molecular Formula | Molecular Weight | Substituents (Positions) | Key Properties |

|---|---|---|---|---|

| This compound | C₁₀H₁₄O₂ | 166.22 | -OCH₃ (1,5), -CH₃ (2,4) | Moderate polarity, electron-donating groups, high thermal stability |

| 1,5-Dimethoxy-2,4-dinitrobenzene | C₈H₈N₂O₆ | 228.16 | -OCH₃ (1,5), -NO₂ (2,4) | Strong electron-withdrawing nitro groups; increased acidity; UV reactivity |

| 1,5-Dibromo-2,4-dimethoxybenzene | C₈H₈Br₂O₂ | 295.96 | -OCH₃ (1,5), -Br (2,4) | Bromine enables nucleophilic substitution; potential for polymer applications |

| 1,5-Diethyl-2,4-dimethylbenzene | C₁₂H₁₈ | 162.27 | -CH₂CH₃ (1,5), -CH₃ (2,4) | Hydrophobic; lower boiling point (224°C); reduced polarity |

| 2,5-Dimethoxybenzene-1,4-dicarbaldehyde | C₁₀H₁₀O₄ | 194.18 | -OCH₃ (2,5), -CHO (1,4) | Aldehyde groups enhance reactivity (e.g., condensation reactions) |

Reactivity and Functional Group Influence

- Nitro vs. Methoxy Groups : The nitro-substituted analog (1,5-Dimethoxy-2,4-dinitrobenzene) exhibits heightened acidity due to electron-withdrawing nitro groups, making it reactive in electrophilic substitution and UV-sensitive applications. In contrast, the methoxy and methyl groups in this compound stabilize the aromatic ring, reducing electrophilic reactivity .

- Bromine Substitution : 1,5-Dibromo-2,4-dimethoxybenzene’s bromine atoms facilitate nucleophilic aromatic substitution (e.g., Suzuki coupling), offering versatility in synthesizing complex polymers or pharmaceuticals .

- Alkyl vs. Alkoxy Groups : The diethyl/dimethyl analog (1,5-Diethyl-2,4-dimethylbenzene) is more hydrophobic, with a boiling point of 224°C, compared to polar methoxy derivatives, which likely have higher melting points due to intermolecular hydrogen bonding .

Positional Isomerism (1,4 vs. 1,5 Substitution)

- 1,4-Dimethoxybenzene Derivatives : Compounds like 2,5-dimethoxybenzene-1,4-dicarbaldehyde (CAS 7310-97-6) exhibit para-substitution, enhancing conjugation and symmetry. This contrasts with the meta-substitution pattern in this compound, which disrupts symmetry and alters dipole moments .

Biological Activity

1,5-Dimethoxy-2,4-dimethylbenzene, also known as pseudocumene dimethyl ether, is an aromatic compound with significant biological activity. This compound has garnered attention in various fields including medicinal chemistry and environmental science due to its potential therapeutic properties and ecological implications. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound is characterized by its molecular formula and a molecular weight of 178.23 g/mol. The presence of methoxy groups enhances its reactivity and solubility in organic solvents. The structural formula can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 178.23 g/mol |

| Melting Point | Not well defined |

| Solubility | Soluble in organic solvents |

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity , which is crucial in mitigating oxidative stress in biological systems. A study conducted on various methoxy-substituted aromatic compounds demonstrated that this compound effectively scavenges free radicals, thereby protecting cells from oxidative damage .

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a potential role in treating inflammatory diseases . The mechanism of action appears to involve the modulation of signaling pathways associated with inflammation.

Anticancer Activity

Recent investigations into the anticancer properties of this compound revealed promising results against various cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells by activating caspase pathways .

Table 2: Summary of Biological Activities

| Activity | Findings |

|---|---|

| Antioxidant | Scavenges free radicals |

| Anti-inflammatory | Inhibits TNF-α and IL-6 production |

| Anticancer | Induces apoptosis in cancer cell lines |

Case Study 1: Antioxidant Efficacy

A controlled study assessed the antioxidant efficacy of this compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The compound demonstrated a significant reduction in DPPH radical concentration compared to control samples, indicating strong antioxidant potential.

Case Study 2: Inhibition of Inflammatory Markers

In another study involving macrophage cell lines, treatment with varying concentrations of this compound resulted in a dose-dependent decrease in the expression of inflammatory markers. This supports its potential application in inflammatory disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.